Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Beschreibung

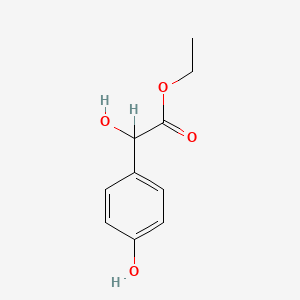

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOUFSKXRCPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00887494 | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68758-68-9 | |

| Record name | Ethyl α,4-dihydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha,4-dihydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00887494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate and Analogues

Esterification Strategies for 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid

The direct esterification of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid with ethanol (B145695) presents a primary route to Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate. Various catalytic systems have been developed to enhance the efficiency and sustainability of this transformation.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, commonly known as Fischer esterification, is a well-established method for producing esters from carboxylic acids and alcohols. uaeh.edu.mx This equilibrium-driven reaction typically employs a strong acid catalyst to accelerate the rate of reaction. uaeh.edu.mxjptcp.com

In the context of synthesizing this compound, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid is treated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). uaeh.edu.mx The use of excess ethanol serves to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. jptcp.com The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by nucleophilic attack from the ethanol. rsc.org Subsequent proton transfer and elimination of water yield the desired ester and regenerate the acid catalyst. rsc.org To further drive the reaction to completion, the removal of water as it is formed, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus, can be employed. uaeh.edu.mx

| Catalyst | Alcohol | Key Conditions | Yield | Reference |

| H₂SO₄ | Methanol | Reflux | 90% | wikipedia.org |

| H₂SO₄ | Ethanol | Reflux for 2 hours | 95% | wikipedia.org |

| p-TsOH | Benzyl alcohol | Reflux with Dean-Stark trap | 96% | wikipedia.org |

Chemo-enzymatic Synthesis and Biocatalysis

Chemo-enzymatic strategies and biocatalysis have emerged as powerful alternatives to traditional chemical methods, offering high selectivity and milder reaction conditions. york.ac.uk Enzymes, particularly lipases, are widely utilized for the synthesis of esters due to their ability to function in organic solvents and their high enantioselectivity. semanticscholar.orgrsc.org

The synthesis of this compound can be achieved through lipase-catalyzed esterification. In this approach, an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), can be used to catalyze the reaction between 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and ethanol. rsc.org These reactions are often performed in non-aqueous solvents to favor the esterification reaction over the reverse hydrolysis reaction. rsc.org The mild reaction conditions associated with enzymatic catalysis help to prevent side reactions and the degradation of sensitive functional groups. rsc.org

Furthermore, biocatalysis can be employed for the kinetic resolution of racemic mixtures of esters, providing a route to enantiomerically pure products. nih.gov For instance, the enzymatic hydrolysis of racemic this compound can be performed to selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. rsc.org

| Enzyme | Reaction Type | Substrate | Product | Key Features |

| Lipase AK | Kinetic Resolution | Racemic ethyl-2-hydroxy-4-phenylbutyrate | (R)-ethyl-2-hydroxy-4-phenylbutyrate | >99% enantiomeric excess |

| Pichia pastoris CBS 704 | Asymmetric Reduction | Ethyl 2,4-dioxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | High conversion and enantioselectivity |

| Carbonyl Reductase | Asymmetric Reduction | Ethyl 2-oxo-4-phenylbutyrate | (R)-HPBE | High enantioselectivity, mild conditions |

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often enantiomer-dependent, making the synthesis of enantiopure compounds a critical goal in medicinal and materials chemistry. chiralpedia.com Several strategies have been developed for the stereoselective synthesis of this compound.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed to yield the desired enantiomerically enriched product. york.ac.uk

In the synthesis of enantiopure α-hydroxy esters, a chiral auxiliary can be attached to the carboxylic acid precursor. For example, an oxazolidinone chiral auxiliary, as pioneered by Evans, can be acylated with a protected form of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid. researchgate.net Subsequent diastereoselective reactions, such as an aldol (B89426) reaction, can be performed to introduce the hydroxyl group with a high degree of stereocontrol. researchgate.net The stereochemistry of the newly formed stereocenter is directed by the steric hindrance of the chiral auxiliary. wikipedia.org Finally, removal of the auxiliary provides the enantiomerically enriched α-hydroxy acid, which can then be esterified to yield the target compound. researchgate.net

Asymmetric Catalysis in Ester Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. rsc.org Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgnih.gov

For the synthesis of enantiopure this compound, a catalytic enantioselective reduction of the corresponding α-keto ester, Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate, can be employed. researchgate.net Chiral catalysts based on transition metals like ruthenium or rhodium, complexed with chiral ligands such as BINAP, are effective for the asymmetric hydrogenation of ketones to chiral alcohols. researchgate.net This method can provide high yields and excellent enantioselectivities. researchgate.net

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral bisoxazoline copper(II) complex | Friedel-Crafts reaction | Trifluoromethyl pyruvate | up to 94% | researchgate.net |

| Chiral amino and phosphino (B1201336) catalysts | Aza-Morita–Baylis–Hillman reaction | Isatin-derived ketimines | 90–99% | rsc.orgnih.gov |

| Chiral Phosphoric Acid | [2+4] Cycloaddition | 3-vinylindoles with ortho-quinone methides | up to 98% | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes. jptcp.com

Key green chemistry strategies applicable to this synthesis include:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources. nih.gov

Catalysis: Employing catalytic methods, both chemical and enzymatic, to improve reaction efficiency and reduce waste. jddhs.com Biocatalysis, in particular, aligns well with green chemistry principles by utilizing enzymes that operate under mild conditions in aqueous media. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. semanticscholar.org For example, the use of supercritical fluids or ionic liquids as reaction media, or replacing toxic catalysts with more benign options. rsc.org A solvent-reagent selection guide for Steglich-type esterifications has been developed to promote safer conditions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Waste Prevention: Minimizing waste generation through high-yielding reactions and the recycling of catalysts and solvents. nih.gov

For instance, conducting the esterification in a solvent-free system or using a recyclable solid acid catalyst can significantly improve the greenness of the synthesis. nih.gov The use of biocatalysts, such as immobilized lipases, not only provides high selectivity but also allows for easy separation and reuse of the catalyst, further contributing to a more sustainable process. nih.gov

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of biocatalysts (e.g., lipases) or reusable solid acid catalysts. | Higher efficiency, reduced waste, milder reaction conditions. rsc.orgjddhs.com |

| Safer Solvents | Replacement of hazardous solvents like dichloromethane (B109758) with greener alternatives such as ethyl lactate (B86563) or dimethyl carbonate. rsc.orgrsc.org | Reduced environmental impact and improved worker safety. semanticscholar.org |

| Waste Prevention | High-yield reactions, recycling of catalysts and solvents. | Minimized waste generation and resource consumption. nih.gov |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. | Increased efficiency and reduced byproducts. greenchemistry-toolkit.org |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. | Reduced reliance on fossil fuels and increased sustainability. nih.gov |

Solvent-Free Reactions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental pollution, minimizes health hazards, and simplifies purification processes. Solvent-free reaction conditions, often facilitated by techniques such as mechanochemistry or solid-state reactions, can lead to higher efficiency, reduced reaction times, and unique reactivity.

Research into the solvent-free synthesis of α-aryl-α-hydroxy esters, including analogues of this compound, has demonstrated the feasibility of this approach. One notable methodology involves the mechanochemical Friedel-Crafts reaction. Although primarily utilized for the synthesis of aromatic ketones, the principles of this solvent-free technique, which employs ball milling to initiate reactions between solids in the absence of a solvent, are being explored for a wider range of chemical transformations. nih.gov

A particularly relevant example, while not involving the exact target molecule, is the synthesis of ethyl 2-hydroxy-2-(4-hydroxyphenyl)-3,3,3-trifluoropropionate. This reaction proceeds smoothly at room temperature between phenol (B47542) and ethyl trifluoropyruvate in the presence of a catalytic amount of anhydrous potassium carbonate, affording the product in high yield without the need for a solvent. researchgate.net This suggests that a similar approach could be adapted for the synthesis of this compound from phenol and an appropriate glyoxylate (B1226380) derivative.

Another promising avenue for solvent-free synthesis is the use of biocatalysis. Lipase-catalyzed esterification reactions are well-suited to solvent-free conditions. nih.govresearchgate.net The direct esterification of 4-hydroxymandelic acid with ethanol, catalyzed by an immobilized lipase, could potentially be performed without a solvent, with the reactants themselves serving as the reaction medium. This approach offers the advantages of mild reaction conditions, high selectivity, and the use of a renewable and biodegradable catalyst.

Interactive Table:

Catalyst Development for Sustainable Production

The development of robust, reusable, and environmentally friendly catalysts is crucial for the sustainable production of this compound and its analogues. The focus has shifted from homogeneous catalysts, which are often difficult to separate from the reaction mixture, to heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and production costs.

Heterogeneous Acid Catalysts:

Solid acid catalysts have shown significant promise in Friedel-Crafts and esterification reactions relevant to the synthesis of the target compound. Materials such as zeolites, sulfated zirconia, and ion-exchange resins like Amberlyst-15 are attractive due to their high acidity, thermal stability, and ease of handling. nih.gov For instance, the solvent-free condensation of phenol with ethyl acetoacetate (B1235776) to produce coumarin (B35378) derivatives has been successfully achieved using Amberlyst-15 under microwave irradiation, demonstrating the potential of this catalyst for related reactions involving phenols. nih.gov The application of such solid acids to the direct reaction of phenol with an ethyl glyoxylate derivative could provide a sustainable route to this compound.

Biocatalysts:

Enzymes, particularly lipases, are increasingly being developed as sustainable catalysts for organic synthesis. Immobilized lipases offer several advantages, including enhanced stability, ease of separation, and reusability. nih.gov The lipase-catalyzed esterification of 4-hydroxymandelic acid with ethanol represents a highly sustainable approach. Research in this area focuses on optimizing the immobilization support and reaction conditions to maximize catalyst activity and longevity. The use of ultrasonication has also been shown to enhance the efficiency of lipase-catalyzed reactions, potentially reducing reaction times and energy consumption. nih.gov

Interactive Table:

Comprehensive Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural assignment of organic molecules. For Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' system. The methine proton (α-H), being adjacent to a hydroxyl group and the aromatic ring, is expected to appear as a singlet. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The protons of the two hydroxyl groups (phenolic and alcoholic) are expected to appear as broad singlets, and their chemical shifts can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. This includes the carbonyl carbon of the ester, the four distinct carbons of the para-substituted aromatic ring, the methine carbon (α-C) bearing the hydroxyl group, and the two carbons of the ethyl group.

2D NMR Techniques: To confirm the assignments from 1D spectra, several 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the α-H to the α-C and the ethyl protons to their respective carbons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H |

| Ethyl -CH₂ | ~4.20 | Quartet (q) | 2H |

| α-CH | ~5.10 | Singlet (s) | 1H |

| Aromatic CH (ortho to OH) | ~6.80 | Doublet (d) | 2H |

| Aromatic CH (ortho to CH(OH)) | ~7.25 | Doublet (d) | 2H |

| Alcoholic -OH | Variable | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~62 |

| α-C | ~72 |

| Aromatic C (quaternary, C-CH(OH)) | ~128 |

| Aromatic C (quaternary, C-OH) | ~156 |

| Aromatic CH (ortho to OH) | ~115 |

| Aromatic CH (ortho to CH(OH)) | ~127 |

This compound possesses a single stereocenter at the alpha-carbon (the carbon bearing the hydroxyl group and attached to the aromatic ring). Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-. Standard NMR spectroscopy does not distinguish between enantiomers. However, NMR can be adapted for stereochemical analysis in several ways:

Chiral Derivatizing Agents (CDAs): The racemic mixture can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have different physical properties and will exhibit separate and distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess (% ee).

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR tube can induce a small chemical shift difference between the signals of the two enantiomers. This method is non-destructive but typically results in smaller and sometimes overlapping signal separations compared to derivatization.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents can be used to form transient diastereomeric complexes, leading to the separation of enantiomeric signals in the spectrum.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show strong, characteristic absorption bands. A very broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching vibrations of both the alcoholic and phenolic hydroxyl groups, with the broadness indicating hydrogen bonding. A sharp, intense peak around 1730 cm⁻¹ would be characteristic of the C=O stretch of the ester functional group. The region between 1600 cm⁻¹ and 1450 cm⁻¹ would contain absorptions for the aromatic C=C stretching vibrations. Finally, C-O stretching vibrations for the ester, alcohol, and phenol (B47542) groups would be visible in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

FT-Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra, which would be useful for confirming the substituted benzene ring.

Predicted FT-IR Data

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol & Alcohol | 3500 - 3200 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic | 3000 - 2850 |

| C=O Stretch | Ester | ~1730 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

The presence of three functional groups capable of participating in hydrogen bonds (one donor/acceptor phenolic -OH, one donor/acceptor alcoholic -OH, and one acceptor ester C=O) suggests that both intramolecular and intermolecular hydrogen bonding will significantly influence the molecule's properties. In vibrational spectroscopy, this is most clearly observed in the O-H stretching region. In a non-hydrogen-bonded state, alcohol and phenol O-H stretches appear as sharp peaks around 3600 cm⁻¹. The presence of hydrogen bonding causes these peaks to broaden and shift to lower wavenumbers (e.g., 3500-3200 cm⁻¹). The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network. A shift in the C=O stretching frequency to a slightly lower wavenumber might also be observed if the carbonyl oxygen is acting as a hydrogen bond acceptor.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.

For this compound (molecular formula C₁₀H₁₂O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 196. The fragmentation of this molecular ion would likely proceed through several predictable pathways. Common fragmentation would involve the cleavage of bonds adjacent to functional groups, leading to stable carbocations or neutral losses.

Key expected fragmentation pathways include:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion at m/z 151.

Loss of ethanol (B145695) (CH₃CH₂OH): Via rearrangement, leading to a fragment at m/z 150.

Cleavage of the C-C bond between the α-carbon and the carbonyl carbon: This would lead to the formation of a stable benzylic cation [HOC₆H₄CHOH]⁺ at m/z 123.

Loss of the entire ester group: Cleavage could result in the loss of •COOCH₂CH₃, giving a fragment at m/z 107, which corresponds to a hydroxytropylium ion or a related stable structure.

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to several decimal places. This high accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass of the molecular ion to the theoretically calculated mass. The calculated exact mass for C₁₀H₁₂O₄ is 196.0736 Da. cymitquimica.com HRMS would also be applied to the major fragment ions to confirm their elemental compositions, adding significant confidence to the elucidation of the fragmentation pathways.

Predicted Mass Spectrometry Data

| m/z (Mass/Charge) | Possible Identity |

|---|---|

| 196 | [M]⁺, Molecular Ion |

| 151 | [M - •OCH₂CH₃]⁺ |

| 150 | [M - CH₃CH₂OH]⁺ |

| 123 | [HOC₆H₄CHOH]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Detailed research findings on the tandem mass spectrometry (MS/MS) of this compound, including specific fragmentation patterns and resulting structural insights, are not available in the reviewed scientific literature. While MS/MS is a standard technique for elucidating molecular structures by fragmenting a precursor ion and analyzing the resulting product ions, no studies presenting this data for the specific compound of interest were found. Therefore, a data table of its characteristic fragments cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystallography data for this compound could be retrieved from the conducted searches. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing. Without these experimental results, a detailed description of its solid-state structure and a corresponding data table of crystallographic parameters cannot be provided.

Computational Chemistry and Molecular Modeling Investigations of Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic distribution. DFT calculations can reveal regions within Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate that are electron-rich or electron-poor, offering clues about its reactivity. For instance, the molecular electrostatic potential (MEP) map, derived from DFT, can visualize the electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack.

Despite the power of this technique, specific DFT studies detailing the comprehensive electronic structure and reactivity parameters for this compound are not extensively available in the public domain. Such studies would typically provide optimized geometric parameters (bond lengths and angles) and calculated energetic properties.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO can also indicate the likely sites for electron donation and acceptance, respectively.

Detailed FMO analysis, including specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound, is not well-documented in current literature. A comprehensive study would involve calculating these values to predict the compound's reactivity and charge transfer characteristics.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis Parameters (Note: Specific calculated values for this compound are not available in the cited literature. This table represents typical parameters reported in such an analysis.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | N/A |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | N/A |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not rigid; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and determine their relative energies. This is crucial as the biological activity and physical properties of a molecule often depend on its preferred conformation.

By systematically rotating the flexible bonds of this compound and calculating the energy at each step, an energy landscape can be generated. This landscape maps the potential energy as a function of the rotational angles, revealing the most stable, low-energy conformations and the energy barriers between them. While this is a standard computational procedure, specific studies detailing the conformational landscape of this compound are not presently found in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a molecule, such as its conformational changes, flexibility, and interactions with its environment (e.g., a solvent). An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, offering insights that are not available from static models.

For this compound, an MD simulation could reveal how the molecule behaves in a biological environment, how it interacts with water molecules, and the stability of its different conformations over a period of time. However, specific MD simulation studies focused on this compound have not been identified in the reviewed scientific literature.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The primary goal of docking is to predict the binding mode and affinity of the ligand. The binding affinity, often expressed as a binding energy, indicates the strength of the interaction.

This method is instrumental in drug discovery for screening potential drug candidates against a specific protein target. Docking simulations of this compound against various biological targets could help identify potential therapeutic applications by predicting which proteins it might interact with and how strongly. At present, published molecular docking studies featuring this specific compound are scarce.

Table 2: Molecular Docking and Binding Affinity Predictions (Note: This table is illustrative of data that would be generated from a docking study. No specific target proteins or binding affinities for this compound are available in the cited literature.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| N/A | N/A | N/A |

| N/A | N/A | N/A |

Ligand-Protein Interaction Profiling

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed. This profiling identifies the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic contacts, π-stacking, salt bridges, and water bridges. Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions.

Understanding the precise nature of these interactions is critical for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. A ligand-protein interaction profile for this compound would detail which of its functional groups (e.g., hydroxyl, ester) are involved in binding to a given protein target. Comprehensive interaction profiling data for this compound is contingent on the availability of specific docking studies, which are currently limited.

Biological and Pharmacological Research into this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research data on the biological and pharmacological activities of the compound this compound, also known as Ethyl 4-hydroxymandelate.

While general statements from chemical suppliers suggest potential anti-inflammatory properties, these claims are not substantiated by detailed, peer-reviewed studies. cymitquimica.com The search did not yield specific data from radical scavenging assays, cellular antioxidant defense modulation studies, or investigations into its effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Furthermore, no information was found regarding its influence on inflammatory mediators or its potential antimicrobial and antifungal activities.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested sections and subsections at this time. The required information to populate the outlined article structure is not available in the public domain based on the conducted searches.

Biological and Pharmacological Research into Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Antimicrobial and Antifungal Activity Evaluations.

Antifungal Efficacy against Pathogenic Strains

Similar to the antibacterial research, there is no direct scientific evidence detailing the antifungal efficacy of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate against pathogenic strains. Research into the antifungal properties of ethyl acetate (B1210297) fractions of various organisms exists; however, the specific contribution of this compound to any observed antifungal activity has not been determined.

Enzyme Inhibition Studies beyond Anti-inflammatory Targets

The potential for this compound to act as an inhibitor of various enzymes remains largely unexplored.

α-Glucosidase Inhibitory Activities

There are no dedicated studies demonstrating the α-glucosidase inhibitory activity of this compound. While some research has shown that certain ethyl acetate extracts exhibit α-glucosidase inhibition, the active compounds in those studies were identified as other molecules.

Cholinesterase and Carbonic Anhydrase Inhibition

Currently, there is no available research that has investigated the inhibitory effects of this compound on either cholinesterase or carbonic anhydrase. Studies on the inhibition of these enzymes have focused on other classes of chemical compounds.

Investigation of Cytotoxic and Anticancer Potentials

The cytotoxic and anticancer potential of this compound is another area where specific research is wanting.

Cellular Proliferation and Apoptosis Modulation

There is a lack of direct research into the effects of this compound on cellular proliferation and the modulation of apoptosis in cancer cell lines. While some studies on related (4-hydroxyphenyl) derivatives and various ethyl acetate extracts have shown promise in inducing apoptosis and affecting the cell cycle, these findings cannot be directly attributed to this compound.

Biological System Interactions and Transport Mechanisms

Membrane Permeability and Bioavailability Considerations

Specific data on the membrane permeability and bioavailability of this compound are not documented in available scientific literature. Theoretical assessment of its chemical structure—an ethyl ester with hydroxyl groups—suggests it may possess moderate lipophilicity, a factor that influences passive diffusion across biological membranes. However, without experimental data, its exact permeability characteristics and subsequent bioavailability remain speculative.

Substrate Specificity for Transport Proteins

There is currently no scientific evidence to indicate that this compound is a specific substrate for any known transport proteins. Research in this area would be necessary to determine if it undergoes active transport or facilitated diffusion across cellular membranes.

Metabolism and Biotransformation Pathways in Biological Systems

Detailed studies on the metabolism and biotransformation of this compound have not been reported in the scientific literature. The metabolic fate of this compound in biological systems is therefore not established. The following sections describe potential metabolic pathways based on its chemical structure.

Enzymatic Hydrolysis and Conjugation Reactions

Given the presence of an ester linkage, it is plausible that this compound could undergo enzymatic hydrolysis. This reaction would likely be catalyzed by various esterases present in the body, such as carboxylesterases, leading to the formation of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid and ethanol (B145695).

Following potential hydrolysis, the resulting metabolites, particularly the phenolic hydroxyl group, could be subject to phase II conjugation reactions. These reactions may include glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety, or sulfation, mediated by sulfotransferases (SULTs). Such conjugation reactions typically increase the water solubility of compounds, facilitating their excretion.

Identification of Major Metabolites

The major metabolites of this compound have not been experimentally identified and characterized. Based on the predicted metabolic pathways, the primary metabolites would likely be the hydrolyzed acid, 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, and its subsequent glucuronide and sulfate (B86663) conjugates. Definitive identification would require further in vitro and in vivo metabolism studies.

Rational Design and Synthesis of Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate Derivatives for Advanced Sar

Modification of the Ester Moiety

The ester group of ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is a prime target for modification to influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. A common strategy involves the synthesis of a homologous series of esters by varying the length and nature of the alkyl chain.

One area of investigation has been the synthesis of novel lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids. mdpi.comnih.govnih.gov By employing Fischer esterification, a series of hydroxyalkyl esters with increasing chain lengths can be produced. mdpi.comnih.gov For instance, reacting 4-hydroxyphenylacetic acid with various aliphatic α,ω-diols (with chain lengths from two to eight carbons) yields a range of esters. mdpi.comnih.gov

The lipophilicity of these derivatives, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter. As expected, elongating the alkyl chain of the ester moiety leads to a significant increase in logP. mdpi.com For example, the logP value increases from 0.89 for the 2-hydroxyethyl ester to 3.12 for the 8-hydroxyoctyl ester of 2-(4-hydroxyphenyl)acetate. mdpi.comnih.gov This modification allows for a systematic evaluation of how changes in lipophilicity impact the biological activity of the parent compound. Structure-activity relationship studies have indicated that increased lipophilicity in phenolic compounds can lead to enhanced membrane permeability. mdpi.com

Table 1: Lipophilicity (logP) of Hydroxyalkyl Esters of 2-(4-hydroxyphenyl)acetate mdpi.comnih.gov

| Compound | Ester Moiety | logP |

|---|---|---|

| 10 | 2-Hydroxyethyl | 0.89 |

| 11 | 3-Hydroxypropyl | 1.35 |

| 12 | 4-Hydroxybutyl | 1.81 |

| 13 | 8-Hydroxyoctyl | 3.12 |

Note: The logP values were calculated using ChemDraw Professional 15.1 software. nih.gov

Functionalization of the Phenyl Ring

The phenyl ring of this compound offers numerous opportunities for functionalization to explore its role in binding to biological targets and to modulate the electronic and steric properties of the molecule. Introducing various substituents onto the aromatic ring can significantly alter the compound's biological activity.

Synthetic strategies for modifying the phenyl ring often involve starting with a pre-functionalized phenol (B47542) or hydroxyphenylacetic acid. For instance, derivatives with additional hydroxyl or methoxy (B1213986) groups on the phenyl ring can be synthesized. mdpi.com The synthesis of hydroxyalkyl esters from 3,4-dihydroxyphenylacetic acid or 4-hydroxy-3-methoxyphenylacetic acid provides examples of how the catechol or guaiacol (B22219) moiety can be incorporated to assess their impact on biological activity, such as antioxidant or antibacterial properties. mdpi.comnih.gov

Another approach involves the introduction of different functional groups through electrophilic aromatic substitution reactions on the parent phenol or a suitable precursor. For example, the synthesis of 4-hydroxy-3-(arylazo) coumarin (B35378) analogues involves coupling various aryl diazonium salts with 4-hydroxycoumarin, demonstrating a method for introducing substituted aryl groups onto a phenolic ring system. researchgate.net Similarly, the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates, showcasing the preparation of derivatives with various substituents on the phenyl ring. mdpi.com These synthetic methodologies can be adapted to introduce a wide range of substituents, such as halogens, alkyls, and nitro groups, onto the phenyl ring of this compound to systematically probe the SAR.

Stereochemical Variations and Their Impact on Biological Profiles

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Consequently, it can exist as two enantiomers, (R)- and (S)-. The three-dimensional arrangement of atoms in a molecule can be critical for its interaction with chiral biological targets such as enzymes and receptors. Therefore, the separation and biological evaluation of individual enantiomers are crucial for a comprehensive understanding of the SAR.

The separation of enantiomers from a racemic mixture can be achieved through various techniques. Chiral high-performance liquid chromatography (HPLC) is a powerful method for both analytical and preparative-scale separation of enantiomers. researchgate.netphenomenex.com Another common approach is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid, to form a mixture of diastereomers. researchgate.net Since diastereomers have different physical properties, they can often be separated by conventional methods like fractional crystallization. researchgate.net Following separation, the individual enantiomers can be recovered by removing the resolving agent.

The biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry plays a pivotal role in biological function. Furthermore, polymorphic forms of a compound, which are different crystal structures of the same molecule, can also exhibit different biological activities. mdpi.com Therefore, a thorough investigation of the stereochemical aspects of this compound and its derivatives is essential for the development of potent and selective therapeutic agents.

Prodrug Development Strategies based on this compound

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical transformation. The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low bioavailability, or rapid metabolism.

The hydroxyl and carboxylic acid ester functionalities of this compound provide convenient handles for the attachment of promoieties. One common approach is to create mutual prodrugs, where two different drug molecules are linked together. For instance, a mutual prodrug of chlorzoxazone (B1668890) and acetaminophen, named chlorzacetamol, was synthesized as an N-(5-chloro-2-hydroxyphenyl)carbamate derivative. nih.gov This strategy could be adapted to link this compound with another therapeutic agent to achieve a synergistic effect or to target a specific tissue.

Another strategy involves the design of enzymatically cleavable prodrugs. For example, ester-based prodrugs can be designed to be cleaved by specific carboxylesterases that are abundant in certain tissues, leading to a targeted release of the active drug. nih.gov The design of such prodrugs considers the substrate selectivity of the target enzymes. For example, human carboxylesterase-2 (hCES-2) preferentially hydrolyzes esters with bulky alcohol moieties and smaller acyl groups. nih.gov By carefully selecting the promoiety, it is possible to control the rate and location of drug release, thereby improving the therapeutic index of the parent compound.

Advanced Analytical Methodologies for Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate Research

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques are fundamental to the isolation and analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized for this purpose, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for a related compound, Ethyl (2-hydroxyphenyl)acetate, involves a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid on a C18 column. sielc.com Such methods are scalable and can be adapted for both analytical quantification and preparative isolation. sielc.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. This process, often involving silylation, replaces active hydrogens on the hydroxyl groups with less polar trimethylsilyl (TMS) groups. jmaterenvironsci.com The derivatized analyte is then separated on a capillary column, typically with a nonpolar stationary phase, and detected by a Flame Ionization Detector (FID) or a mass spectrometer.

| Parameter | HPLC Method Example | GC Method Example (Post-Derivatization) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary Column (e.g., Rtx-5ms, 60 m x 0.25 mm) jmaterenvironsci.com |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid sielc.com | Helium jmaterenvironsci.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min jmaterenvironsci.com |

| Detection | UV-Vis Detector (e.g., at 230 nm or 275 nm) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 45 °C) | Temperature-programmed oven (e.g., 80°C to 300°C) jmaterenvironsci.com |

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, assessing enantiomeric purity is critical. Chiral chromatography is the definitive method for this purpose.

This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability. derpharmachemica.com The enantiomers form transient diastereomeric complexes with the CSP, and differences in the stability of these complexes result in different retention times. derpharmachemica.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve the best separation (resolution). derpharmachemica.com The ratio of the two enantiomers is then determined by comparing their respective peak areas in the chromatogram.

Hyphenated Techniques (LC-MS, GC-MS) for Detection and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for the unambiguous identification and precise quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the mass analysis of MS. This technique is highly sensitive and selective, making it ideal for detecting the compound at low concentrations in complex matrices. After separation on an LC column, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing exceptional specificity and reducing background noise. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is fragmented by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. thepharmajournal.com GC-MS has been effectively used to identify related compounds like ethyl 4-hydroxyphenylacetate (B1229458) in various natural and biological samples.

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Electron Impact (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Quadrupole or Ion Trap |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

| Typical m/z values | Precursor ion corresponding to [M+H]+ or [M-H]- and specific product ions | Characteristic fragment ions (e.g., loss of ethoxy or hydroxyl groups) |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The analysis of this compound in biological (e.g., plasma, urine) or environmental (e.g., water, soil) samples requires meticulous sample preparation to remove interfering substances. The goal is to isolate the analyte and concentrate it to a level suitable for instrumental analysis. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov

Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS. These effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of the target analyte, leading to inaccurate results. To mitigate matrix effects, strategies such as the use of matrix-matched standards, stable isotope-labeled internal standards, or more efficient cleanup procedures are employed. eurl-pesticides.eu

Development of Robust Analytical Methods for Research Applications

Developing a robust analytical method is a multi-step process that ensures the results are reliable, reproducible, and fit for purpose. omicsonline.org The process begins with defining the analytical requirements, such as the desired limit of detection (LOD) and limit of quantification (LOQ).

Method development involves optimizing various parameters, including the choice of chromatographic column, mobile phase composition, temperature, and mass spectrometer settings. nih.gov Once optimized, the method must be validated according to established guidelines (e.g., ICH, FDA). Validation confirms the method's performance characteristics, including:

Specificity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

A well-developed and validated analytical method is essential for any research application, from pharmacokinetic studies to environmental monitoring, ensuring the integrity and quality of the scientific data generated. nih.govomicsonline.org

Environmental Fate and Transformation of Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Hydrolysis in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for many organic chemicals in aquatic environments. As an ester, Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid. This reaction can be catalyzed by acid or base, with the rate being significantly pH-dependent.

The hydrolysis of this compound would yield 4-hydroxymandelic acid and ethanol (B145695). The general reaction is as follows:

This compound + H₂O → 4-Hydroxymandelic acid + Ethanol

Factors influencing the rate of hydrolysis include:

pH: Base-catalyzed hydrolysis is typically the dominant pathway for carboxylic acid esters in the environment. epa.gov

Temperature: An increase in temperature generally increases the rate of hydrolysis.

Chemical Structure: The electronic and steric effects of the substituents on the ester will affect the susceptibility of the carbonyl carbon to nucleophilic attack.

The expected primary hydrolysis product, 4-hydroxymandelic acid, is a known metabolite in biological systems and is anticipated to be more water-soluble and potentially more amenable to further biodegradation than the parent ester.

Phototransformation Pathways in Water and Soil

Phototransformation, or photolysis, is another significant degradation process for chemical compounds in the environment, driven by the absorption of light energy. Compounds containing chromophores, such as the phenyl group in this compound, are susceptible to direct photolysis. The presence of a hydroxyl group on the phenyl ring can further enhance light absorption and reactivity.

Potential phototransformation pathways for this compound include:

Photo-oxidation: The hydroxyl group on the phenyl ring can be oxidized, leading to the formation of quinone-type structures. The benzylic hydroxyl group is also a potential site for oxidation.

Photo-hydrolysis: Light energy can accelerate the hydrolysis of the ester bond.

Ring Cleavage: In more extensive photodegradation, the aromatic ring can be cleaved, leading to smaller, aliphatic molecules.

Indirect photolysis can also occur, where other substances in the water or soil, such as humic acids or nitrate, absorb light and produce reactive species like hydroxyl radicals (•OH) that can then react with and degrade the compound. Given the phenolic moiety, reaction with hydroxyl radicals is expected to be a significant degradation pathway.

While specific studies on the phototransformation of this compound are lacking, research on other phenolic compounds demonstrates their susceptibility to photodegradation in the environment. nih.gov

Aerobic and Anaerobic Biodegradation in Soil and Aquatic Systems

Biodegradation is the breakdown of organic matter by microorganisms and is a critical process in the removal of chemicals from the environment. The structure of this compound suggests that it is likely to be biodegradable under both aerobic and anaerobic conditions.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize a variety of enzymatic pathways to degrade this compound. Key steps in the aerobic biodegradation are likely to include:

Esterase Activity: The initial step is expected to be the hydrolysis of the ester bond by esterase enzymes, yielding 4-hydroxymandelic acid and ethanol.

Oxidation: The resulting 4-hydroxymandelic acid can be further oxidized. For instance, (S)-mandelate dehydrogenase is an enzyme known to oxidize (S)-mandelate to benzoylformate. nih.gov A similar enzymatic process could oxidize 4-hydroxymandelic acid.

Aromatic Ring Cleavage: Following initial transformations, microorganisms can cleave the aromatic ring, a common step in the degradation of phenolic compounds, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass).

Anaerobic Biodegradation: Under anaerobic conditions, the degradation process is slower and involves a different set of microbial communities and enzymatic pathways. The degradation of aromatic compounds under anaerobic conditions is a well-established process, often initiated by the reduction of the aromatic ring followed by cleavage. The ester group can also be hydrolyzed under anaerobic conditions.

The biodegradability of structurally similar compounds provides some insight. For example, linear alkylbenzene sulfonates, which contain an aromatic ring, undergo aerobic biodegradation. nih.govresearchgate.net Phthalate esters are also known to be biodegradable. researchgate.net

Identification and Characterization of Environmental Transformation Products

Based on the likely transformation pathways, a number of environmental transformation products (TPs) of this compound can be anticipated. The identification of these TPs is essential for a complete environmental risk assessment, as they may be more persistent or toxic than the parent compound.

Table 1: Potential Environmental Transformation Products of this compound

| Transformation Pathway | Potential Transformation Product(s) | Chemical Formula |

|---|---|---|

| Hydrolysis | 4-Hydroxymandelic acid | C₈H₈O₄ |

| Ethanol | C₂H₆O | |

| Oxidation | 4-Hydroxybenzoylformic acid | C₈H₆O₄ |

| Dihydroxylated derivatives | C₁₀H₁₂O₅ | |

| Ring cleavage products (e.g., aliphatic acids) | Varies | |

| Photodegradation | Quinone-like structures | Varies |

The primary and most predictable transformation products are 4-hydroxymandelic acid and ethanol from hydrolysis. Further oxidation and ring cleavage would lead to a variety of smaller, more polar compounds. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be required to identify and characterize these transformation products in environmental samples.

Predictive Modeling for Environmental Behavior

In the absence of experimental data, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for estimating the environmental fate of chemicals. europa.eu These models use the chemical structure of a compound to predict its physicochemical properties and degradation rates.

Hydrolysis Modeling: QSAR models for hydrolysis typically use parameters related to the electronic and steric properties of the ester to predict the rate of hydrolysis. nih.gov Models like HYDROWIN and SPARC can provide estimates of hydrolysis half-lives at different pH values. epa.govnih.gov For this compound, these models would consider the influence of the phenyl and hydroxyl groups on the reactivity of the ester bond.

Biodegradation Modeling: Predicting biodegradation is more complex due to the involvement of biological systems. However, a variety of QSAR models have been developed to predict the probability of a chemical being readily biodegradable. uci.edu These models are often based on identifying structural fragments that are known to be either easily degraded or recalcitrant. The presence of an ester group and a hydroxylated phenyl group in this compound would likely lead to a prediction of biodegradability.

Table 2: Examples of Predictive Models for Environmental Fate Assessment

| Model Type | Predicted Parameter | Relevance for this compound |

|---|---|---|

| QSAR for Hydrolysis (e.g., SPARC) | Hydrolysis rate constant (k_h_) | Estimation of abiotic degradation rate in water. epa.govnih.gov |

| QSAR for Biodegradation | Probability of ready biodegradability | Assessment of persistence in soil and aquatic systems. uci.edu |

These predictive models provide a valuable first-tier assessment of the environmental behavior of this compound, guiding further experimental investigation and risk assessment efforts.

Emerging Research Directions and Future Translational Potential of Ethyl 2 Hydroxy 2 4 Hydroxyphenyl Acetate

Exploration in Targeted Drug Delivery Systems

The unique chemical structure of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, featuring both a hydroxyl and an ester group, presents intriguing possibilities for its use in targeted drug delivery systems. Although direct research on this specific compound in drug delivery is limited, the broader class of phenolic compounds is being explored for such applications. The hydroxyl group can be functionalized to attach to various drug molecules or targeting ligands, while the ester linkage could be designed for controlled, enzymatic cleavage at specific physiological sites, allowing for targeted drug release.

Future research could explore the encapsulation of this compound or its derivatives within nanocarriers like liposomes or polymeric nanoparticles. Such systems could potentially enhance the bioavailability and therapeutic efficacy of conjugated drugs, a significant challenge for many phenolic compounds. patsnap.com The development of prodrugs based on this molecule, where the active drug is released upon hydrolysis of the ester bond, is another promising avenue. For instance, a related compound, β-(4-Hydroxyphenyl)ethyl iodoacetamide, is noted for its application in creating targeted drug delivery systems by enabling selective protein modification. chemimpex.com

Table 1: Potential Strategies for Targeted Drug Delivery

| Delivery Strategy | Potential Mechanism of Action | Research Focus |

| Prodrug Development | Enzymatic cleavage of the ester linkage to release an active drug at the target site. | Synthesis of derivatives with varying ester stability for controlled release kinetics. |

| Nanoparticle Encapsulation | Encapsulation within liposomes or polymeric nanoparticles to improve solubility and bioavailability. | Formulation studies to optimize particle size, drug loading, and release profiles. |

| Bioconjugation | Covalent attachment to targeting moieties (e.g., antibodies, peptides) to direct the drug to specific cells or tissues. | Development of efficient conjugation chemistries that preserve the activity of both the compound and the targeting ligand. |

Application in Material Science and Bio-based Materials

The application of phenolic compounds in material science, particularly in the development of bio-based and biodegradable polymers, is a rapidly growing field. While direct studies on the polymerization of this compound are not widely reported, research on its structural isomer, 4-hydroxyphenylacetic acid, provides valuable insights.

Poly(4-hydroxyphenylacetic acid) (PHPA) has been synthesized and shown to be a bio-based aromatic polyester. dtu.dk This polymer exhibits liquid crystalline behavior, which allows for transesterification with other polyesters like PLA (polylactic acid), PETG (polyethylene terephthalate (B1205515) glycol), and PCL (polycaprolactone) at relatively low temperatures. dtu.dk The resulting multiblock copolymers have demonstrated high blending compatibility with the parent polyesters. dtu.dk Blends of PLA with a PHPA-PLA multiblock copolymer have shown accelerated hydrolytic degradation compared to pure PLA, which is a desirable characteristic for biodegradable materials. dtu.dk

Given its structural similarities, it is plausible that this compound could serve as a monomer or a precursor for the synthesis of novel bio-based polymers with tailored properties. Its additional hydroxyl group could offer further sites for cross-linking or functionalization, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific functionalities.

Role in Natural Product Chemistry and Discovery

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biologically active compounds. nih.govresearchgate.net The isomer of the subject compound, Ethyl 4-hydroxyphenylacetate (B1229458), has been identified as a natural product in plants such as Cichorium endivia and Cichorium intybus (chicory). nih.gov It has also been isolated from the fruit of Moringa oleifera. chemfaces.com

Significantly, Ethyl 4-hydroxyphenylacetate has been identified as a selective inhibitor of monoamine oxidase A (MAO-A). chemfaces.comtargetmol.com MAO-A inhibitors are a class of drugs used in the treatment of depression and anxiety disorders. This finding underscores the potential of this structural motif in the discovery of new therapeutic agents.

The role of this compound in natural product chemistry could be twofold. Firstly, as a potential, yet to be discovered, natural product itself. Advanced analytical techniques could be employed to screen various natural sources for its presence. Secondly, it can be utilized as a synthetic intermediate in the preparation of more complex natural products or their analogues. chemicalbook.com Its chemical handles, the phenolic hydroxyl group and the ester, provide versatile points for chemical modification and elaboration into more intricate molecular architectures. The facile synthesis of related compounds, such as ethyl 2-(4-hydroxyphenyl)-3,3,3-trifluoropropionate, has been reported, highlighting the synthetic accessibility of this class of molecules. researchgate.net

Integration with Systems Biology and Omics Approaches

Systems biology and omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful, holistic approach to understanding the biological effects of chemical compounds. epa.gov For a molecule like this compound, these approaches could elucidate its mechanism of action, identify potential molecular targets, and reveal its metabolic fate.

Currently, there is a lack of specific omics data for this compound. However, future research could employ these technologies to:

Identify Protein Targets: By using techniques like chemical proteomics, it may be possible to identify the specific proteins that interact with this compound, shedding light on its biological activity.

Elucidate Metabolic Pathways: Metabolomics studies could track the transformation of this compound in biological systems, identifying its metabolites and understanding its pharmacokinetic profile.

Uncover Mechanisms of Action: Transcriptomics and proteomics can reveal changes in gene and protein expression in response to treatment with the compound, providing a comprehensive view of the cellular pathways it modulates.

For phenolic compounds in general, metabolomics is being used to understand their biotransformation by gut microbiota and to identify "metabotypes" that could pave the way for precision nutrition. nih.gov

Challenges and Opportunities in Translational Research

The translation of a promising compound from the laboratory to clinical application is a complex process fraught with challenges. For phenolic compounds like this compound, these challenges often include poor bioavailability, rapid metabolism, and the need for sustainable and scalable synthesis. researchgate.net

Table 2: Challenges and Opportunities in Translational Research

| Challenge | Opportunity |

| Low Bioavailability | Development of innovative formulations, such as nanoparticle-based delivery systems, to enhance absorption and stability. nih.govmdpi.com |

| Rapid Metabolism | Prodrug strategies and medicinal chemistry approaches to modify the structure for improved metabolic stability. |

| Understanding Mechanisms of Action | Integration of systems biology and omics approaches to identify specific molecular targets and pathways. |

| Sustainable Sourcing | Development of efficient and green synthetic routes or biotechnological production methods. |

Despite these hurdles, the potential bioactivity of phenolic compounds presents significant opportunities. The known activity of its isomer as a MAO-A inhibitor suggests that this compound could be a valuable lead compound in neuroscience. chemfaces.comtargetmol.com Furthermore, its potential as a monomer for bio-based polymers opens up avenues in the development of sustainable materials. dtu.dk Addressing the challenges through innovative chemical and biological approaches will be key to unlocking the full translational potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate, and how can reaction conditions influence product formation?

- Methodology : A common approach involves nucleophilic substitution or oxidation reactions. For example, ethyl 2-bromo-2-(aryl)acetate derivatives can react with sodium nitrite in polar aprotic solvents (e.g., DMF) to yield the hydroxy ester. However, steric hindrance from bulky substituents (e.g., naphthalene) may favor hydroxylation over nitration, as observed in the synthesis of ethyl 2-hydroxy-2-(naphthalene-1-yl)acetate . Key variables include solvent choice, temperature, and steric effects of substituents.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Characteristic signals include a triplet for the ethyl group (δ ~1.12 ppm, J = 7.2 Hz), a singlet for the hydroxyl-bearing methine proton (δ ~5.79 ppm), and aromatic protons (δ 7.40–8.10 ppm) .

- IR : Peaks at ~3480 cm⁻¹ (O–H stretch) and ~1715 cm⁻¹ (ester C=O) confirm functional groups .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodology : The compound is soluble in polar solvents like methanol, DMSO, and ethanol but has limited water solubility. Stability studies recommend storage under inert conditions (argon/nitrogen) at low temperatures (−20°C) to prevent oxidation of the phenolic hydroxyl group. Safety protocols emphasize ventilation and avoiding inhalation/contact .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., enantiomeric purity) be controlled during synthesis?

- Methodology : Chiral resolution or asymmetric catalysis may be required. For example, (S)-4-hydroxymandelate derivatives are synthesized via enzymatic resolution or chiral auxiliaries. HPLC with chiral stationary phases or polarimetry ([α]D values) can verify enantiomeric excess .

Q. What mechanistic insights explain the formation of unintended byproducts (e.g., hydroxylation vs. nitration)?

- Methodology : Steric hindrance at the reaction center can divert pathways. In reactions of ethyl 2-bromo-2-(naphthalene-1-yl)acetate with NaNO₂, steric bulk favors hydroxylation over nitration due to reduced accessibility of the nitrite ion to the electrophilic carbon . Computational modeling (DFT) or kinetic studies can further elucidate reaction pathways.

Q. How do conflicting spectral or crystallographic data across studies arise, and how can they be resolved?

- Methodology : Discrepancies may stem from polymorphic forms or solvent-dependent conformational changes. Single-crystal X-ray diffraction (as in for a related compound) provides definitive structural validation. For example, hydrogen bonding patterns in the solid state can alter NMR shifts or IR frequencies .

Q. What strategies optimize purity for applications in multistep organic synthesis (e.g., as a pharmaceutical intermediate)?

- Methodology : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) effectively removes impurities. Purity ≥98% is critical for downstream reactions, validated via HPLC or GC-MS. Process optimization should minimize residual solvents (e.g., DMF) to avoid side reactions .

Critical Analysis of Contradictory Evidence

- Stereochemical Assignments : and report conflicting configurations for (S)-4-hydroxymandelate. Resolution requires comparing optical rotation data with crystallographic results (e.g., Flack parameter in X-ray studies) .

- Byproduct Formation : attributes hydroxylation to steric effects, while highlights solvent polarity as a factor. Systematic solvent screens (DMF vs. acetonitrile) can clarify dominant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.